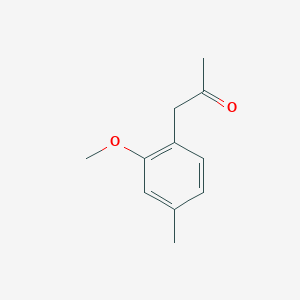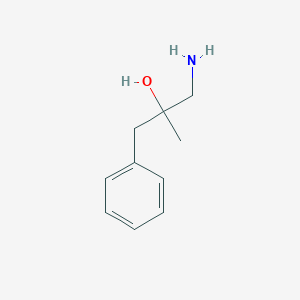
3-(Quinolin-6-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-6-yl)prop-2-en-1-amine is a compound that features a quinoline ring attached to a prop-2-en-1-amine group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-yl)prop-2-en-1-amine typically involves the condensation of a quinoline derivative with an appropriate amine. One common method is the reaction of 6-bromoquinoline with allylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Quinolin-6-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated amines.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Quinolin-6-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-6-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
6-Methylquinoline: A derivative with a methyl group at the 6-position, used in similar applications.
6-Chloroquinoline: A halogenated derivative with enhanced reactivity in substitution reactions.
Uniqueness
3-(Quinolin-6-yl)prop-2-en-1-amine is unique due to the presence of the prop-2-en-1-amine group, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for drug development and other research applications .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(E)-3-quinolin-6-ylprop-2-en-1-amine |
InChI |
InChI=1S/C12H12N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h1-6,8-9H,7,13H2/b3-1+ |
Clave InChI |
HKECSQHSFCQPAN-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)/C=C/CN)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C=CCN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)





